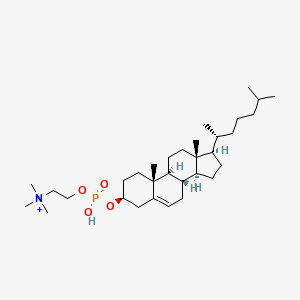

Cholesteryl-phosphocholine

Beschreibung

Eigenschaften

CAS-Nummer |

65956-64-1 |

|---|---|

Molekularformel |

C32H58NO4P |

Molekulargewicht |

551.8 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/t24-,26+,27+,28-,29+,30+,31+,32-/m1/s1 |

InChI-Schlüssel |

MWEZHNCHKXEIBJ-RWFZIKKDSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |

Löslichkeit |

soluble |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cholesteryl phosphocholine can be synthesized through chemical synthesis. One common method involves the reaction of cholesterol with phosphocholine under specific conditions to form the desired compound . The synthetic route typically involves the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and stability of the final product .

Analyse Chemischer Reaktionen

Cholesteryl phosphocholine undergoes various chemical reactions, including complexation with other molecules. For example, it can form fluid bilayers with ceramides, enhancing the bioavailability and biological effects of ceramides in cultured cells . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and other lipid molecules . The major products formed from these reactions are typically stable bilayer structures that can be used for various biological applications .

Wissenschaftliche Forschungsanwendungen

Cholesteryl phosphocholine has a wide range of scientific research applications. In chemistry, it is used to study lipid-lipid and lipid-protein interactions in biological membranes . In biology and medicine, it has been used as a delivery system for bioactive molecules like ceramides, enhancing their effects on cell proliferation and apoptosis .

Wirkmechanismus

The mechanism of action of cholesteryl phosphocholine involves its ability to form stable bilayers with other lipid molecules. This property allows it to enhance the bioavailability and biological effects of these molecules. For example, when complexed with ceramides, cholesteryl phosphocholine increases the permeability of cell membranes and induces mitochondrial calcium influx, leading to enhanced inhibition of cell proliferation and induction of apoptosis . The molecular targets and pathways involved include interactions with cell membrane lipids and proteins, affecting cellular signaling and homeostasis .

Vergleich Mit ähnlichen Verbindungen

Cholesteryl phosphocholine is unique in its ability to form stable bilayers with both small and large headgroup lipids . Similar compounds include cholesterol and sphingomyelin, which also interact with membrane lipids but have different effects on membrane stability and fluidity . Cholesteryl phosphocholine is less efficient than cholesterol in ordering acyl chains in phospholipid bilayers, but it has a unique ability to destabilize gel phases of large headgroup lipids . This makes it a valuable tool for studying lipid interactions and developing novel lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.